1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one
Overview
Description
“1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one” is a chemical compound with the molecular weight of 253.73 . It is also known as PF-06815345, a liver-targeted, orally available prodrug .
Molecular Structure Analysis
The IUPAC name for this compound is 1-acetyl-4-[(4-chloro-2-pyridinyl)methyl]piperazine . Its InChI Code is 1S/C12H16ClN3O/c1-10(17)16-6-4-15(5-7-16)9-12-8-11(13)2-3-14-12/h2-3,8H,4-7,9H2,1H3 .Physical And Chemical Properties Analysis
This compound is an oil at room temperature .Scientific Research Applications
Synthesis and Chemical Structure
- Synthesis Methods : 1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one and related compounds are synthesized through various methods, including one-pot processes and reactions with different chemical agents. These methods focus on yielding high-purity compounds efficiently (Bhat et al., 2018).
- Crystal Structure Analysis : Studies on crystal structures of related compounds show detailed molecular geometries, providing insights into their chemical behavior and potential applications (Ullah & Altaf, 2014).
Pharmacological Applications
- Antitumor Activity : Certain derivatives of piperazine, which include 1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one, have been investigated for their antitumor activities. These compounds show potential in inhibiting tumor DNA methylation, which is a crucial process in cancer development (Hakobyan et al., 2020).
- Antibacterial and Antifungal Activities : Research indicates that certain azole-containing piperazine derivatives exhibit significant antibacterial and antifungal properties. This suggests potential applications in developing new antimicrobial agents (Gan et al., 2010).
Other Applications
- Analytical Chemistry : Studies have focused on developing methods for the determination and analysis of piperazine derivatives in biological samples, indicating their relevance in pharmaceutical research and diagnostics (Chavez-Eng et al., 1997).
- Material Science and Chemistry : Piperazine derivatives are also explored in material science for their luminescent properties and potential in photo-induced electron transfer, showing their versatility beyond pharmacological applications (Gan et al., 2003).
Safety And Hazards
properties
IUPAC Name |
1-[4-[(4-chloropyridin-2-yl)methyl]piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-10(17)16-6-4-15(5-7-16)9-12-8-11(13)2-3-14-12/h2-3,8H,4-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFXHVIIQDGGMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=NC=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(4-Chloropyridin-2-yl)methyl]piperazin-1-yl}ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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